molecular formula C2H6Cl2N2O B1584246 2-Chloroacetohydrazide hydrochloride CAS No. 868-83-7

2-Chloroacetohydrazide hydrochloride

Cat. No. B1584246
CAS RN: 868-83-7
M. Wt: 144.99 g/mol
InChI Key: VPWJXMVMOBKTQD-UHFFFAOYSA-N
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Description

2-Chloroacetohydrazide hydrochloride is an organic compound that belongs to the class of hydrazide derivatives . It has a molecular formula of C2H6Cl2N2O .


Molecular Structure Analysis

The molecular structure of 2-Chloroacetohydrazide hydrochloride is represented by the formula C2H6Cl2N2O . The average mass is 144.988 Da and the monoisotopic mass is 143.985718 Da .


Physical And Chemical Properties Analysis

2-Chloroacetohydrazide hydrochloride is a solid substance . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Biochemistry Applications

2-Chloroacetohydrazide hydrochloride: is a compound with potential applications in biochemistry research. It can be used as a building block for synthesizing various biochemical compounds. Its hydrazide group is reactive and can form hydrazone linkages, which are useful in modifying proteins or synthesizing heterocyclic compounds that have biological activity .

Pharmacology Applications

In pharmacology, 2-Chloroacetohydrazide hydrochloride may serve as a precursor for the synthesis of pharmaceuticals. The chloroacetohydrazide moiety can be incorporated into drug molecules, potentially leading to the development of new therapeutic agents with antimicrobial or anticancer properties .

Organic Synthesis

This compound is valuable in organic synthesis, where it can be used to introduce the hydrazide functionality into larger molecules. This functionality is key in the synthesis of various organic compounds, including agrochemicals, dyes, and polymers .

Analytical Chemistry

2-Chloroacetohydrazide hydrochloride: can be utilized in analytical chemistry as a derivatization agent. It can react with specific functional groups in analytes, thereby enhancing their detectability or separation during chromatographic analysis .

Materials Science

In materials science, 2-Chloroacetohydrazide hydrochloride could be explored for the modification of material surfaces. Its reactive nature allows it to be used in the functionalization of nanoparticles or the creation of novel coatings with specific chemical properties .

Environmental Science

The reactivity of 2-Chloroacetohydrazide hydrochloride with various pollutants makes it a candidate for environmental cleanup applications. It could be used in processes designed to remove or neutralize hazardous substances in the environment .

Safety and Hazards

The compound is considered harmful . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-chloroacetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWJXMVMOBKTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061224
Record name Acetic acid, chloro-, hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroacetohydrazide hydrochloride

CAS RN

868-83-7
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, chloro-, hydrazide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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